

# GNE-6776: A Tool for Interrogating the Ubiquitin-Proteasome System

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## Compound of Interest

Compound Name: GNE-6776

Cat. No.: B1448948

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

## Introduction

**GNE-6776** is a potent and selective, non-covalent allosteric inhibitor of Ubiquitin-Specific Protease 7 (USP7).[1][2][3] It offers a valuable tool for studying the intricate roles of the ubiquitin-proteasome system (UPS) in various cellular processes, including protein degradation, cell cycle control, and signal transduction. By inhibiting USP7, **GNE-6776** modulates the stability of key proteins, such as the tumor suppressor p53 and the E3 ubiquitin ligase MDM2, making it a critical compound for cancer research and drug discovery.[3][4] This document provides detailed application notes and protocols for utilizing **GNE-6776** to investigate the UPS.

**GNE-6776** operates through a unique mechanism, binding to a site approximately 12 Å away from the catalytic cysteine of USP7.[5][6] This allosteric inhibition interferes with the binding of ubiquitin to USP7, thereby preventing the deubiquitination of its substrates.[5][6] This mode of action provides a high degree of selectivity for USP7 over other deubiquitinating enzymes (DUBs).

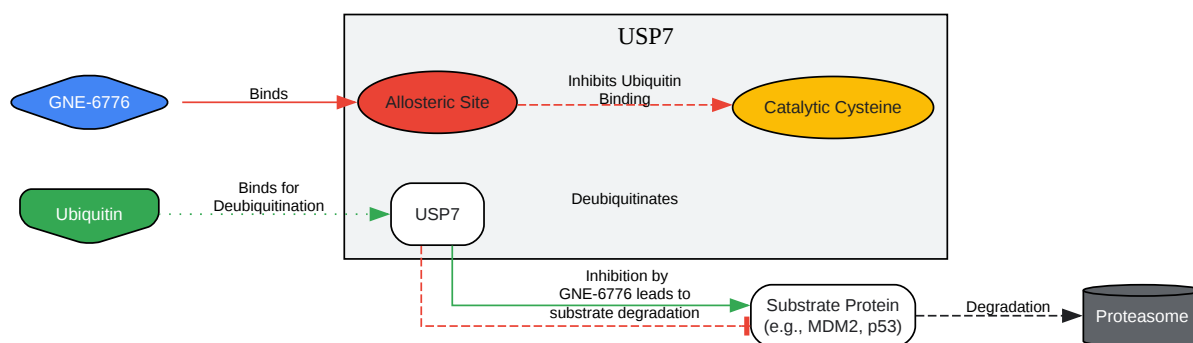
## Data Presentation

### Inhibitory Activity and Cellular Effects of GNE-6776

Parameter	Value	Cell Line(s)	Notes
USP7 IC50	1.34 $\mu$ M	-	In vitro enzymatic assay.[2][3]
Cell Viability IC50 (72h)	27.2 $\mu$ M	MCF7	Cell viability assessed after 72 hours of treatment.[7]
31.8 $\mu$ M	T47D	Cell viability assessed after 72 hours of treatment.[8][7]	
Cell Viability IC50 (96h)	31.4 $\mu$ M	MCF7	Cell viability assessed after 96 hours of treatment.[8][7]
37.4 $\mu$ M	T47D	Cell viability assessed after 96 hours of treatment.[8][7]	
Effective Concentration for Apoptosis Induction	6.25 - 100 $\mu$ M	A549, H1299	Concentration-dependent increase in apoptosis observed. [9][10]
Effective Concentration for Pathway Modulation	25 $\mu$ M	A549, H1299	Used for Western blot analysis of PI3K/AKT/mTOR and Wnt/ $\beta$ -catenin pathways.[9]

## Signaling Pathways and Experimental Workflows

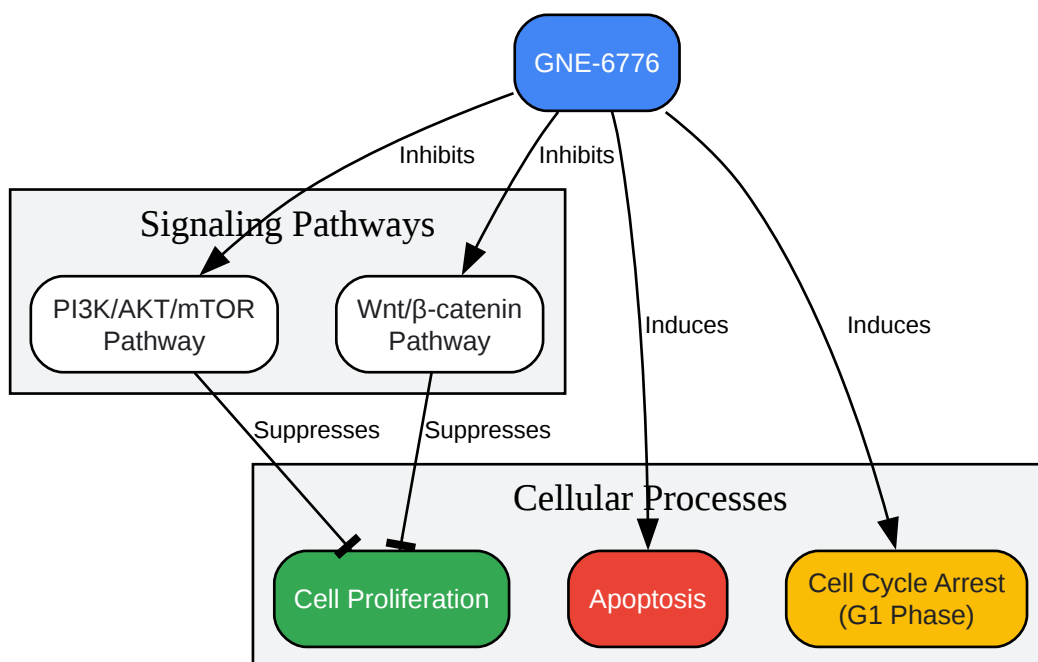
### GNE-6776 Mechanism of Action



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Caption: **GNE-6776** allosterically inhibits USP7, preventing substrate deubiquitination and promoting degradation.

## Cellular Effects of GNE-6776 on Cancer Cells



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